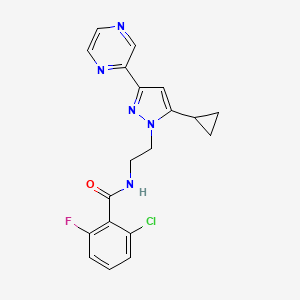
2-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C19H17ClFN5O and its molecular weight is 385.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H18ClFN5, with a molecular weight of approximately 401.4 g/mol. The structure incorporates a chloro group, a fluorobenzamide moiety, and a cyclopropyl-substituted pyrazole, which may contribute to its biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly protein kinases. Studies have shown that derivatives of pyrazole compounds exhibit inhibitory effects on specific kinases involved in cancer progression and inflammation. The presence of the pyrazole ring in this compound suggests similar potential for kinase inhibition, which could lead to therapeutic applications in oncology and inflammatory diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound display significant anticancer properties. For example, research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
Inhibition Studies
In vitro studies have shown that this compound can inhibit the activity of specific protein kinases, which are critical for cell signaling pathways involved in tumor growth. The inhibition of these kinases may result in reduced tumor viability and enhanced sensitivity to existing chemotherapeutic agents .
Case Studies
Case Study 1: Protein Kinase Inhibition
A study focused on the inhibition of cyclin-dependent kinases (CDKs) by pyrazole derivatives found that compounds with structural similarities to this compound significantly blocked CDK activity in various cancer cell lines. This inhibition correlated with decreased cell proliferation and increased apoptosis rates .
Case Study 2: Anti-inflammatory Effects
Another investigation evaluated the anti-inflammatory effects of pyrazole-based compounds, revealing that they reduced pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications for treating inflammatory diseases, where modulation of cytokine levels is crucial .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
2-chloro-N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5O/c20-13-2-1-3-14(21)18(13)19(27)24-8-9-26-17(12-4-5-12)10-15(25-26)16-11-22-6-7-23-16/h1-3,6-7,10-12H,4-5,8-9H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFLTQOBLMPJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=CC=C3Cl)F)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














